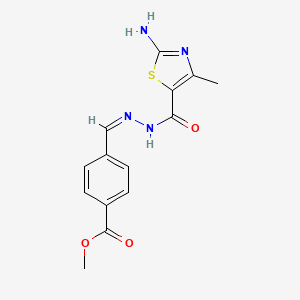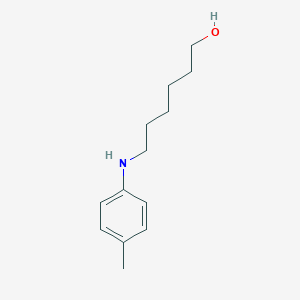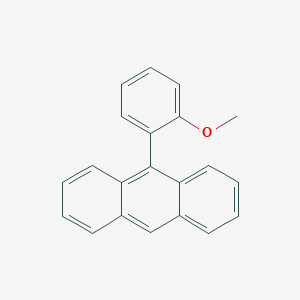
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzoate ester, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine hydrate under acidic conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate: shares structural similarities with other thiazole-containing compounds and hydrazones.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Hydrazones: Compounds such as phenylhydrazone and benzylhydrazone.
Uniqueness
Structural Complexity: The combination of a thiazole ring, hydrazone linkage, and benzoate ester makes it unique.
特性
分子式 |
C14H14N4O3S |
|---|---|
分子量 |
318.35 g/mol |
IUPAC名 |
methyl 4-[(Z)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C14H14N4O3S/c1-8-11(22-14(15)17-8)12(19)18-16-7-9-3-5-10(6-4-9)13(20)21-2/h3-7H,1-2H3,(H2,15,17)(H,18,19)/b16-7- |
InChIキー |
LMGAZMKEOXXNFF-APSNUPSMSA-N |
異性体SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC |
正規SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)




![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride](/img/structure/B14122882.png)
acetic acid](/img/structure/B14122894.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14122896.png)
